molecular formula As+5 B090803 Arsenic(5+) CAS No. 17428-41-0

Arsenic(5+)

Cat. No.: B090803
CAS No.: 17428-41-0
M. Wt: 74.92159 g/mol
InChI Key: HAYXDMNJJFVXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Arsenic(5+) ion, also known as pentavalent arsenic or arsenate, is a significant inorganic form of the metalloid element arsenic, with the chemical symbol As+5 . In research, it serves as a critical compound for studying environmental toxicity and metabolic pathways. Its structural similarity to phosphate (PO4^3-) allows it to act as a competitive inhibitor, disrupting cellular processes such as oxidative phosphorylation and ATP synthesis . This mechanism is fundamental to its role in toxicological studies, where it is used to investigate oxidative stress, genotoxicity, and mitochondrial dysfunction . Beyond toxicology, Arsenic(5+) is a key precursor in the study of arsenic's paradoxical pharmacology. While chronic exposure is a known health risk, arsenic trioxide (As2O3)—which can undergo conversion to other oxidation states in biological systems—is an established and effective treatment for acute promyelocytic leukemia (APL) . Research into Arsenic(5+) and its trivalent counterpart (As+3) continues to elucidate the complex mechanisms behind its anti-cancer properties, including the induction of apoptosis and cellular differentiation . This product is strictly for research applications in controlled laboratory settings. It is not for diagnostic, therapeutic, or human use.

Properties

CAS No.

17428-41-0

Molecular Formula

As+5

Molecular Weight

74.92159 g/mol

IUPAC Name

arsenic(5+)

InChI

InChI=1S/As/q+5

InChI Key

HAYXDMNJJFVXCI-UHFFFAOYSA-N

SMILES

[As+5]

Canonical SMILES

[As+5]

Other CAS No.

17428-41-0

Origin of Product

United States

Scientific Research Applications

Treatment of Acute Promyelocytic Leukemia

Arsenic trioxide (As2O3), a prominent form of Arsenic(5+), is widely recognized for its efficacy in treating acute promyelocytic leukemia (APL). This compound is typically administered in conjunction with all-trans retinoic acid to enhance therapeutic outcomes. Clinical studies have demonstrated that arsenic trioxide can induce remission in APL patients by promoting differentiation of leukemic cells and apoptosis through various molecular pathways, including modulation of the PML/RARα fusion protein and activation of the NFAT signaling pathway .

Broader Oncological Applications

Beyond APL, arsenic compounds have shown potential in treating other hematological malignancies, such as myelodysplastic syndromes and lymphomas. Research indicates that arsenic trioxide may enhance the efficacy of other chemotherapeutic agents by increasing cellular uptake and inducing synergistic effects against cancer cells .

Pharmacological Effects

Arsenic compounds exhibit a range of pharmacological effects, including antiviral properties and inhibition of overactivated enzymes like lactate dehydrogenase. These properties make them candidates for treating various diseases beyond cancer, including immune disorders and skin diseases .

Case Studies in Liver Cancer Treatment

Clinical trials have explored the use of arsenic trioxide in liver cancer patients who are not candidates for surgery. Results indicated significant tumor volume reductions in a subset of patients, demonstrating its potential as a therapeutic agent in solid tumors .

Water Remediation Technologies

Arsenic contamination in drinking water is a global health concern. Arsenic(5+) species can be effectively removed from water using various technologies:

  • Iron-Based Nanoparticles : Zero-valent iron nanoparticles have shown promise in transforming arsenic into less toxic forms through adsorption and co-precipitation mechanisms .
  • Bioremediation : Recent advances involve using microbial systems to convert arsenic species into less harmful forms, leveraging natural biogeochemical processes .

Industrial Applications

Arsenic compounds are utilized in several industrial processes:

  • Semiconductor Manufacturing : Gallium arsenide is crucial for producing high-speed electronic devices due to its excellent electron mobility.
  • Pigment Production : Arsenic compounds are used in creating pigments for various applications, although their use has declined due to toxicity concerns.
  • Wood Preservation : Historically, arsenic trioxide was used extensively as a wood preservative until regulatory changes limited its application .

Toxicological Considerations

While Arsenic(5+) has beneficial applications, it is essential to recognize its toxicity. Chronic exposure can lead to severe health issues, including skin lesions, respiratory problems, and increased cancer risk. Understanding the mechanisms of arsenic toxicity is critical for developing safer applications and remediation strategies .

Summary Table of Applications

Application AreaSpecific UseKey Findings
MedicalTreatment of APLInduces remission; enhances apoptosis
Broader oncological applicationsPotential synergy with other therapies
EnvironmentalWater remediationEffective removal using iron-based nanoparticles
IndustrialSemiconductor manufacturingKey material for high-speed devices
Pigment productionUsed historically; declining due to toxicity

Chemical Reactions Analysis

Redox Reactions

Arsenic(V) acts as a potent oxidizer in acidic and biological systems:

Oxidation of Carbon

2As2O5+5C4As+5CO22\text{As}_2\text{O}_5+5\text{C}\rightarrow 4\text{As}+5\text{CO}_2

  • Occurs at high temperatures (700–730°C) .

Reduction by Iodide

2H3AsO4+4HIAs2O3+2I2+5H2O2\text{H}_3\text{AsO}_4+4\text{HI}\rightarrow \text{As}_2\text{O}_3+2\text{I}_2+5\text{H}_2\text{O}

  • Driven by acidic conditions .

Environmental Oxidation

As(III) → As(V) via chlorine in water treatment:
AsO33+HOClAsO43+HCl\text{AsO}_3^{3-}+\text{HOCl}\rightarrow \text{AsO}_4^{3-}+\text{HCl}

  • Rapid kinetics (>20 µg/L·s) at pH 6.5–9.5 .

Acid-Base Behavior

Arsenic(V) oxide reacts with bases to form arsenates:
As2O5+6NaOH2Na3AsO4+3H2O\text{As}_2\text{O}_5+6\text{NaOH}\rightarrow 2\text{Na}_3\text{AsO}_4+3\text{H}_2\text{O}

  • Yields stable salts like sodium arsenate (Na₃AsO₄) .

Precipitation Reactions

Arsenates form insoluble complexes with cations:

Precipitating AgentReactionSolubilitySource
Ag⁺3Ag++AsO43Ag3AsO43\text{Ag}^++\text{AsO}_4^{3-}\rightarrow \text{Ag}_3\text{AsO}_4Insoluble in acetic acid
Mg²⁺Mg2++AsO43+NH4+MgNH4AsO4\text{Mg}^{2+}+\text{AsO}_4^{3-}+\text{NH}_4^+\rightarrow \text{MgNH}_4\text{AsO}_4Forms white precipitates

Biological Interactions

  • Reduction to As(III): Glutathione (GSH) reduces As(V) to toxic As(III) in cells, forming GSH-As complexes .

  • Enzymatic Methylation: As(V) is metabolized to methylated species (e.g., MMA⁵⁺, DMA⁵⁺) via As3MT, requiring dithiol reductants like thioredoxin .

Environmental Stability

  • Aqueous Systems: As(V) dominates oxic environments but slowly reduces under anoxic conditions .

  • Soil Interactions: Adsorbs strongly to iron oxides, limiting mobility compared to As(III) .

Arsenic(V) compounds are critical in industrial, environmental, and biochemical contexts due to their oxidative versatility and stability. Their reactivity is modulated by pH, redox potential, and ligand availability, with significant implications for toxicology and remediation strategies .

Preparation Methods

Traditional Nitric Acid Oxidation

The industrial synthesis of arsenic acid historically relies on the stoichiometric oxidation of arsenic trioxide (As2_2O3_3) with concentrated nitric acid (HNO3_3). The reaction proceeds as:

As2O3+4HNO32H3AsO4+4NO2+H2O\text{As}2\text{O}3 + 4\text{HNO}3 \rightarrow 2\text{H}3\text{AsO}4 + 4\text{NO}2 \uparrow + \text{H}_2\text{O}

This exothermic process generates nitrogen dioxide (NO2_2) as a byproduct, necessitating scrubbers to mitigate air pollution. Early 20th-century protocols used 68–70% nitric acid at 80–100°C, achieving 85–90% yields. However, the method’s environmental footprint, driven by NOx_x emissions and residual acid waste, prompted regulatory scrutiny and motivated cleaner alternatives.

Catalytic Nitric Acid Oxidation with Halide Additives

A patented innovation (US4769230A) integrates dilute nitric acid (1–5%), oxygen gas, and trace halides (20–600 ppm Cl^-, Br^-, or I^-) under pressurized conditions (20–100 psig, 70–100°C). The halide ions act as redox mediators, accelerating electron transfer between As(III) and HNO3_3. Notably, the process regenerates nitric acid in situ via:

4NO+3O2+2H2O4HNO34\text{NO} + 3\text{O}2 + 2\text{H}2\text{O} \rightarrow 4\text{HNO}_3

This closed-loop system reduces nitric acid consumption to 2–8% of stoichiometric requirements while achieving 95–98% arsenic conversion. Comparative studies show a 75% reduction in NOx_x emissions relative to traditional methods.

Hydrogen Peroxide-Mediated Oxidation

Reaction Mechanism and Kinetics

Hydrogen peroxide (H2_2O2_2) offers a green alternative for oxidizing As2_2O3_3:

As2O3+3H2O22H3AsO4+H2O\text{As}2\text{O}3 + 3\text{H}2\text{O}2 \rightarrow 2\text{H}3\text{AsO}4 + \text{H}_2\text{O}

The reaction proceeds optimally at pH 2–4 and 50–70°C, with near-quantitative yields under controlled conditions. However, H2_2O2_2’s high cost (3–5× per kilogram vs. HNO3_3) limits scalability for bulk production. Recent efforts to hybridize H2_2O2_2 with iron-based Fenton catalysts show promise in reducing oxidant demand by 40%, though arsenic precipitation risks require careful pH management.

Electrochemical Oxidation Pathways

Anodic Oxidation in Acidic Media

Electrolytic cells with platinum anodes and sulfuric acid electrolytes (1–2 M) enable direct As(III) → As(V) conversion:

H3AsO3+H2OH3AsO4+2H++2e\text{H}3\text{AsO}3 + \text{H}2\text{O} \rightarrow \text{H}3\text{AsO}_4 + 2\text{H}^+ + 2e^-

Current densities of 10–20 mA/cm2^2 achieve 80–85% Faradaic efficiency, but energy costs (2.5–3.5 kWh/kg) remain prohibitive for industrial adoption. Innovations in boron-doped diamond (BDD) electrodes improve longevity and reduce overpotential by 0.3–0.5 V, though scalability challenges persist.

Comparative Analysis of Preparation Methods

Method Conditions Catalyst Yield NOx Emissions Cost (USD/kg)
Traditional HNO380°C, 68% HNO3None85–90%High1.2–1.5
Catalytic O2/HNO370–100°C, 20–100 psig, 1–5% HNO3Cl⁻, Br⁻, I⁻95–98%Low0.8–1.1
H2O2 Oxidation50–70°C, pH 2–4Fe²⁺ (optional)98–99%None3.5–4.2
Electrochemical25°C, 1–2 M H2SO4, 10–20 mA/cm²Pt/BDD electrodes80–85%None4.0–5.0

Environmental and Industrial Considerations

The catalytic O2_2/HNO3_3 method dominates recent patent filings due to its balance of cost, efficiency, and emissions control. Closed-loop systems recover >90% of nitric acid, aligning with circular economy principles. However, hydrogen peroxide remains preferred for niche applications requiring ultra-pure H3_3AsO4_4, such as pharmaceutical intermediates. Regulatory trends favoring low-emission processes will likely accelerate adoption of catalytic and electrochemical methods despite higher capital costs.

Q & A

Q. How can researchers integrate arsenic speciation data into probabilistic risk assessment models?

  • Methodological Answer : Develop species-specific toxicity weighting factors (e.g., relative potency factors for As(III) vs. As(V)). Use Bayesian networks to incorporate speciation variability and bioavailability adjustments based on pH and redox conditions .

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